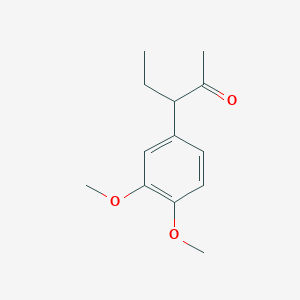

3-(3,4-二甲氧基苯基)戊烷-2-酮

描述

3-(3,4-Dimethoxyphenyl)pentan-2-one belongs to a class of organic compounds characterized by their specific functional groups and molecular architecture. These compounds are of interest in various fields of chemistry for their potential applications and fundamental properties.

Synthesis Analysis

Synthetic approaches to compounds similar to 3-(3,4-Dimethoxyphenyl)pentan-2-one often involve condensation and hydrogenation processes. For example, the synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one utilizes 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone, reaching high yields under optimized conditions (Shen De-long, 2007).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using techniques like X-ray crystallography. For instance, the molecular structure of 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol was determined from 3-dimensional X-ray data, revealing its complex geometry and orientation of functional groups (H. Koningsveld & F. V. Meurs, 1977).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to various products depending on the conditions. For example, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone resulted in N-(2,2-diphenyl-2-hydroxyethyl)-4-amino-3-penten-2-one, showcasing the compound's reactivity under light exposure (T. Tokumitsu & Takayuki Hayashi, 1980).

Physical Properties Analysis

The physical properties of compounds in this class can vary widely, but techniques such as spectroscopy (IR, NMR) and crystallography are essential tools for their characterization. The study on hydrogen bond strength and vibrational assignment in similar compounds offers insights into the interactions that influence their physical properties (M. Zahedi-Tabrizi et al., 2015).

Chemical Properties Analysis

The chemical behavior of these compounds can be influenced by their molecular structure, as demonstrated by the reactions and stability of various functional groups under different conditions. For instance, the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine highlight the chemical versatility and reactivity of these compounds (E. Opozda et al., 2006).

科学研究应用

HIV 抑制剂合成:开发了一种制备 3,5-二羟基-1-戊基苯的新工艺,这是 HIV 抑制剂合成的一种有前景的途径。与以前的方法相比,该方法以其可行性、简单性和更高的质量产量而著称 (张等,2007 年)。

X 射线晶体结构研究:戊烷-2,4-二酮-二乙胺加合物的 X 射线晶体结构揭示了一种新型氢键二聚体,提供了对这类化合物的分子相互作用的见解 (Emsley 等,1986 年)。

功能化取代苯并[c]吡喃盐的合成:该化合物被用于合成功能化取代的苯并[c]吡喃盐。这些盐在 4 位具有乙酰基、氰基或乙氧羰基,表明具有形成新有机化合物的潜力 (Nikolyukin 等,1990 年)。

有机合成中的催化:发现酸性离子液体可以有效催化 N-(戊-3-亚烷基)-3,4-二甲基苯胺的合成,后者是百草敌中的中间体,具有高收率和优异的催化活性 (徐丹倩,2011 年)。

光化学应用:一项涉及 1,3-双环[1.1.1]戊烷二基连接的光致变色单元和荧光团的研究证明了荧光团的激发态和光致变色单元的闭合形式之间存在定量的共振能量转移,表明在光化学中具有潜在的应用 (de Meijere 等,2007 年)。

药物开发:DL-4662 是一种被确认为外消旋体的新的卡西酮衍生物,被发现是一种新的滥用药物。这项研究强调了化学衍生物在开发和识别新药中的重要性 (Weiss 等,2015 年)。

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-5-11(9(2)14)10-6-7-12(15-3)13(8-10)16-4/h6-8,11H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJNQJRJHNNHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)OC)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10536603 | |

| Record name | 3-(3,4-Dimethoxyphenyl)pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)pentan-2-one | |

CAS RN |

105638-31-1 | |

| Record name | 3-(3,4-Dimethoxyphenyl)pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

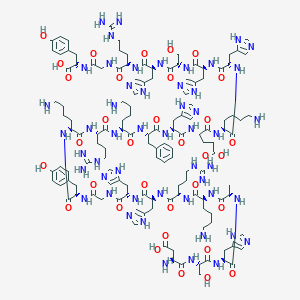

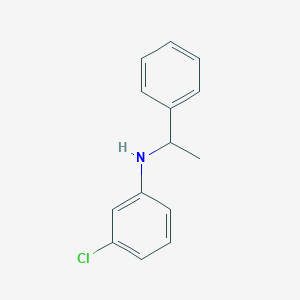

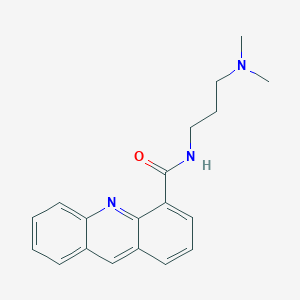

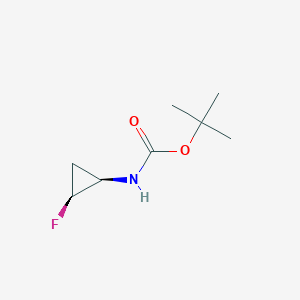

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)

![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)